3-(1,5,3-Dithiazepan-3-yl)propanoic acid

Vue d'ensemble

Description

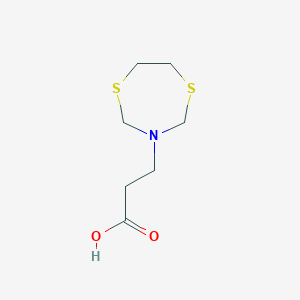

3-(1,5,3-Dithiazepan-3-yl)propanoic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,5,3-dithiazepan-3-yl)propanoic acid can be achieved through a multicomponent reaction involving amino acids, formaldehyde, and 1,2-ethanedithiol. This green synthesis method is carried out in water at room temperature, offering several advantages such as operational simplicity, no need for a catalyst, and no production of hazardous materials . The reaction typically involves the following steps:

- Dissolve amino acids in water by heating at 40°C.

- Add the solution dropwise to a mixture of formaldehyde and 1,2-ethanedithiol.

- Stir the reaction mixture at room temperature for 1 to 5 hours.

- Isolate the resulting product by fractional recrystallization from water .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the green synthesis approach described above can be scaled up for industrial applications. The use of water as a solvent and the absence of hazardous by-products make this method environmentally friendly and suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

3-(1,5,3-Dithiazepan-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atoms in the dithiazepane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

Substitution: The nitrogen and sulfur atoms in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiazepane ring can yield sulfoxides or sulfones, while reduction can produce thiols.

Applications De Recherche Scientifique

Applications in Medicinal Chemistry

-

Drug Development :

- Dithiazepan derivatives have been explored for their potential as therapeutic agents. For instance, compounds with similar structures have shown activity against various diseases, including cancer and bacterial infections.

- A study demonstrated that modifications to the dithiazepan structure can enhance bioactivity and selectivity towards specific biological targets .

-

Bioconjugation :

- The ability of 3-(1,5,3-dithiazepan-3-yl)propanoic acid to act as a linker in bioconjugation strategies makes it valuable for developing targeted drug delivery systems. Its functional groups allow for conjugation with biomolecules such as peptides and antibodies.

Applications in Materials Science

-

Polymer Synthesis :

- The compound can be utilized as a building block in the synthesis of polymers with specific properties. Its unique structure contributes to the formation of materials with enhanced mechanical strength and thermal stability.

- Nanomaterials :

Applications in Biochemistry

-

Enzyme Inhibition :

- Studies have shown that compounds related to this compound can inhibit specific enzymes involved in metabolic pathways. This property is crucial for designing inhibitors that target metabolic diseases.

-

Antioxidant Activity :

- The antioxidant potential of dithiazepan derivatives has been investigated, revealing their ability to scavenge free radicals and reduce oxidative stress in biological systems.

Data Table: Summary of Applications

Case Studies

-

Case Study on Drug Development :

A recent study focused on synthesizing a series of dithiazepan derivatives to evaluate their anticancer properties. The results indicated that certain modifications led to compounds with IC50 values significantly lower than existing chemotherapeutics, suggesting promising leads for further development. -

Case Study on Bioconjugation :

In another investigation, researchers successfully conjugated this compound with a monoclonal antibody. The resulting bioconjugate demonstrated enhanced specificity and reduced off-target effects in vitro, showcasing its potential for therapeutic applications.

Mécanisme D'action

The mechanism of action of 3-(1,5,3-dithiazepan-3-yl)propanoic acid involves its interaction with molecular targets through its sulfur and nitrogen atoms. These atoms can form coordination complexes with metal ions, which can enhance the compound’s biological activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in various biochemical pathways, potentially leading to its antifungal and antimicrobial effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,5,3-Dithiazepane: A similar compound with a slightly different structure, often used in similar applications.

1,5,3-Dithiazepan-3-yl)acetic acid: Another related compound with similar chemical properties and applications.

Uniqueness

3-(1,5,3-Dithiazepan-3-yl)propanoic acid is unique due to its propanoic acid moiety, which provides additional functionalization possibilities compared to other dithiazepane derivatives. This makes it particularly versatile for use in organic synthesis and medicinal chemistry.

Activité Biologique

3-(1,5,3-Dithiazepan-3-yl)propanoic acid is a compound with potential biological activity, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a unique thiazepane ring structure which contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 188.31 g/mol. The presence of sulfur atoms in the thiazepane ring suggests potential interactions with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of thiazepane compounds exhibit varying degrees of antimicrobial activity. A study focused on related propanoic acid derivatives demonstrated moderate broad-spectrum activity against several bacterial strains using the agar diffusion method. The results suggested that modifications in the side chains could enhance antimicrobial properties .

Table 1: Antimicrobial Activity of Thiazepane Derivatives

| Compound Name | Bacterial Strain | Activity Level |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate |

| This compound | Escherichia coli | Low |

| This compound | Pseudomonas aeruginosa | Moderate |

Cytotoxicity and Antitumor Effects

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined for several lines:

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| K562 | 83.20 ± 2.25 |

| MCF-7 | >100 |

| HCT116 | >100 |

The results indicated that while the compound showed significant activity against K562 cells (a leukemia cell line), it had limited effects on solid tumor cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research into related compounds suggests that the presence of specific functional groups can enhance or diminish activity. For instance, variations in substituents on the thiazepane ring may affect binding affinity to biological targets such as enzymes or receptors involved in microbial resistance or cancer proliferation .

Case Studies

While comprehensive clinical data specifically on this compound is limited, related compounds have been evaluated in clinical settings. Case studies involving similar thiazepane derivatives have shown promising results in treating infections and certain cancers, indicating a potential pathway for further investigation into this compound's therapeutic applications.

Propriétés

IUPAC Name |

3-(1,5,3-dithiazepan-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S2/c9-7(10)1-2-8-5-11-3-4-12-6-8/h1-6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWHVJOSGGQASTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN(CS1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.